[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843114
InChI: InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)10-11-6-5-8-16(11)9-7-14/h11H,5-10,14H2,1-4H3
SMILES:
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC15843114

Molecular Formula: C13H27N3O2

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H27N3O2
Molecular Weight 257.37 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)10-11-6-5-8-16(11)9-7-14/h11H,5-10,14H2,1-4H3
Standard InChI Key AOUZPYZIJKOOKE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1CCCN1CCN

Introduction

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a complex organic compound belonging to the carbamate class. It features a pyrrolidine ring, an aminoethyl side chain, and a tert-butyl ester group, which enhance its lipophilicity and stability. This compound is of interest in pharmacological contexts due to its potential biological activity, particularly as enzyme inhibitors or modulators in neurotransmission and metabolic pathways.

Synthesis and Preparation

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, which can vary based on the starting materials and desired yields. Maintaining control over reaction conditions is crucial to preserve the stereochemical integrity of the compound. While specific synthesis protocols for this compound are not widely detailed in available literature, general carbamate synthesis often involves reactions with carbamoyl chlorides or carbamic acid derivatives.

Biological Activity and Potential Applications

Compounds with similar structures to [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester are known to exhibit significant biological activity, particularly as enzyme inhibitors. For instance, carbamate derivatives can inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation in synaptic transmission. The unique chiral configuration and functional groups of this compound may enhance its bioactivity compared to structurally similar compounds.

CompoundStructural FeaturesBiological ActivityUnique Aspects
1-(Aminomethyl)pyrrolidineAminomethyl group instead of aminoethylPotentially neuroactiveSimpler structure
1-(3-Aminopropyl)pyrrolidineLonger alkyl chainMay exhibit different receptor interactionsIncreased flexibility
1-MethylpyrrolidineMethyl substitution on nitrogenSolvent properties; less biological activityLacks amino side chain

Interaction Studies and Techniques

Interaction studies involving [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester focus on its binding affinity and selectivity towards biological targets. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to evaluate these interactions quantitatively. Variations in substituents significantly impact binding efficiency and specificity, which is crucial for optimizing therapeutic profiles.

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